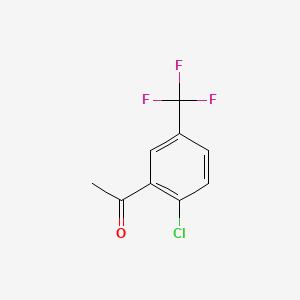

2'-Chloro-5'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGBMTWHOFQSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221895 | |

| Record name | Acetophenone, 2-chloro-5-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71648-45-8 | |

| Record name | Acetophenone, 2-chloro-5-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2-chloro-5-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-5'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Chloro-5'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2'-Chloro-5'-(trifluoromethyl)acetophenone (CAS No. 71648-45-8), a key chemical intermediate in the pharmaceutical, agrochemical, and materials science sectors. This document delves into the molecule's physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and safe handling procedures. A detailed, field-proven experimental protocol for a related synthesis and a proposed synthetic route for the title compound are provided to illustrate its practical application in a research and development setting.

Introduction: A Molecule of Strategic Importance

This compound, also known as 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one, is a substituted aromatic ketone of significant interest in synthetic chemistry. Its unique trifluoromethyl group imparts enhanced reactivity and stability, making it a versatile building block for complex molecular architectures. The presence of both a chloro and a trifluoromethyl substituent on the phenyl ring creates a unique electronic environment that influences its reactivity and the properties of its derivatives. This guide will explore the fundamental characteristics of this compound, providing a technical foundation for its use in laboratory and industrial applications.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe utilization.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 71648-45-8 | [1][2][3][4] |

| Molecular Formula | C₉H₆ClF₃O | [1][2][4][5] |

| Molecular Weight | 222.59 g/mol | [1][2][3][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Boiling Point | 204-205 °C (lit.) | [1][2] |

| Density | 1.392 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.4810 (lit.) | [1] |

| Flash Point | 91.1 °C (196.0 °F) - closed cup | [1] |

| Water Solubility | Sparingly soluble in water (0.11 g/L @ 25°C) | [2][5] |

Safety and Handling

This compound is classified as a combustible liquid and an irritant. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn during handling.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Molecular Structure and Spectroscopic Profile

The structure of this compound is presented below.

Caption: Chemical structure of this compound.

-

¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic region should display three protons with complex splitting patterns due to their coupling.

-

¹³C NMR: The carbonyl carbon of the ketone is expected to appear around δ 198-200 ppm. The carbon of the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. The aromatic carbons will appear in the typical range of δ 120-140 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone will be prominent around 1680-1700 cm⁻¹. C-F stretching vibrations will be observed in the region of 1000-1400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 222.59, with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Synthesis and Reactivity

Proposed Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene with acetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7][8]

Caption: Proposed Friedel-Crafts acylation pathway.

Mechanism Insight: The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich aromatic ring of 1-chloro-4-(trifluoromethyl)benzene. The chloro and trifluoromethyl groups are deactivating, but the chloro group is an ortho-, para-director. The acylation is expected to occur at the position ortho to the chloro group due to steric hindrance at the other ortho position from the trifluoromethyl group.

Chemical Reactivity and Synthetic Utility

The ketone functionality of this compound is a versatile handle for a wide range of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated acetophenones.

This enhanced reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals. For instance, the ketone can be a starting point for the synthesis of pyrazoles, isoxazoles, and other ring systems of medicinal interest.

Experimental Protocols

Proposed Protocol for Friedel-Crafts Acylation

The following is a representative experimental protocol for the Friedel-Crafts acylation, adapted from standard procedures.[9]

Materials:

-

1-Chloro-4-(trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension in an ice-water bath to 0-5 °C.

-

Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, add 1-chloro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, again ensuring the temperature remains below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound.

Case Study: Synthesis of a Thiophene Derivative

To illustrate the synthetic utility of a closely related precursor, the following protocol is adapted from the synthesis of 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone, which starts from 2-chloro-5-trifluoromethylaniline.[10] This demonstrates a practical application of a compound with the same substituted phenyl ring.

Caption: Workflow for the synthesis of a thiophene derivative.

Procedure:

-

A solution of sodium nitrite (7 g) in water (25 ml) was added dropwise to a cooled, stirred mixture of 2-chloro-5-trifluoromethylaniline (19.5 g, 0.1 mol) and 20% HCl (60 ml).[10]

-

After the reaction was complete, the solution was filtered and added dropwise to a well-stirred mixture of 2-acetylthiophene (12.6 g, 0.1 mol), acetone (40 ml), and CuCl₂·2H₂O (1.5 g, 8.7 mmol) over 20 minutes.[10]

-

After 3 hours, the reaction mixture was diluted with water (250 ml) and chloroform (50 ml).[10]

-

The organic layer was separated, dried over Na₂SO₄, and concentrated under reduced pressure.[10]

-

The residue was purified by distillation to yield 11.6 g (38% yield) of the final product.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique substitution pattern and the enhanced reactivity imparted by the trifluoromethyl group make it a strategic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed overview of its properties, a proposed synthetic route, and a practical example of its synthetic utility, offering a solid foundation for researchers and developers working with this important compound.

References

- 1. 2′-クロロ-5′-(トリフルオロメチル)アセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 71648-45-8 [chemicalbook.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 71648-45-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. websites.umich.edu [websites.umich.edu]

- 10. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

2'-Chloro-5'-(trifluoromethyl)acetophenone chemical structure and IUPAC name.

An In-depth Technical Guide to 2'-Chloro-5'-(trifluoromethyl)acetophenone: A Key Building Block in Modern Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group (–CF₃) is particularly prized for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, this compound emerges as a pivotal building block. This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development who leverage fluorinated intermediates to drive innovation.

This molecule, an acetophenone derivative, is distinguished by a trifluoromethyl group and a chlorine atom on the phenyl ring. This specific substitution pattern creates a unique electronic environment, making it a versatile precursor for a wide range of more complex chemical entities. Its primary value lies in its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational to its application in research and development. The structural and naming conventions for this compound are outlined below.

IUPAC Name: 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one[4]

Common Synonyms:

Chemical Structure: The structure consists of an acetophenone core where the phenyl ring is substituted at the 2'- and 5'- positions with a chloro and a trifluoromethyl group, respectively.

References

The Strategic Utility of 2'-Chloro-5'-(trifluoromethyl)acetophenone in Synthetic Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis, applications, and strategic importance of 2'-Chloro-5'-(trifluoromethyl)acetophenone (CAS Number: 71648-45-8), a key building block in modern medicinal and materials chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's role as a critical intermediate in the creation of high-value molecules, including advanced pharmaceuticals and specialized polymers.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic ketone with the molecular formula C₉H₆ClF₃O and a molecular weight of 222.59 g/mol .[1][2] The presence of a trifluoromethyl group and a chlorine atom on the phenyl ring imparts unique electronic properties and steric hindrance, influencing its reactivity and the characteristics of its derivatives.[3]

| Property | Value | Reference |

| CAS Number | 71648-45-8 | [1] |

| Molecular Formula | C₉H₆ClF₃O | [1] |

| Molecular Weight | 222.59 g/mol | [1][2] |

| Boiling Point | 204-205 °C | |

| Density | 1.392 g/mL at 25 °C | |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Solubility | Sparingly soluble in water |

Core Application in Pharmaceutical Synthesis: A Gateway to Pyrazole-Based Therapeutics

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those featuring a pyrazole core.[5] Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6]

Synthesis of COX-2 Inhibitor Analogues

A prominent application of this acetophenone derivative is in the synthesis of analogues of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[7][8] The general synthetic strategy involves a two-step process:

-

Claisen Condensation: The reaction of this compound with an ester, typically ethyl trifluoroacetate, in the presence of a strong base (e.g., sodium ethoxide or sodium hydride) to form a 1,3-diketone intermediate.[9][10] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[11]

-

Cyclization: The subsequent reaction of the 1,3-diketone with a substituted hydrazine, such as (4-sulfamoylphenyl)hydrazine, to yield the final pyrazole-containing drug candidate.[12]

This synthetic pathway allows for the introduction of various substituents on the pyrazole ring, enabling the fine-tuning of the pharmacological profile of the final compound. The trifluoromethyl group from the acetophenone starting material often contributes to enhanced metabolic stability and binding affinity of the resulting drug molecule.[13]

Experimental Protocol: Generalized Synthesis of a Pyrazole Derivative

The following is a representative, step-by-step methodology for the synthesis of a pyrazole derivative from this compound.

Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate

-

To a solution of sodium ethoxide in anhydrous ethanol, add this compound dropwise under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl trifluoroacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the purified 1,3-diketone from Step 1 in a suitable solvent, such as ethanol or acetic acid.

-

Add a stoichiometric amount of the desired hydrazine derivative (e.g., (4-sulfamoylphenyl)hydrazine hydrochloride).

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system to obtain the purified pyrazole derivative.

Logical Workflow for Pyrazole Synthesis

Caption: Synthetic pathway from the starting acetophenone to a final pyrazole compound.

Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the agrochemical industry.[14] The trifluoromethyl moiety is a common feature in modern pesticides and herbicides, as it can enhance the efficacy and metabolic stability of the active ingredients.[15] This acetophenone derivative can be utilized in the synthesis of novel crop protection agents, contributing to improved agricultural productivity.

Role in Materials Science

The unique electronic and physical properties conferred by the chloro- and trifluoromethyl groups make this compound an attractive building block in materials science. It can be incorporated into the synthesis of specialty polymers and coatings to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Conclusion

This compound is a versatile and highly valuable chemical intermediate with significant applications across multiple scientific disciplines. Its primary role in the synthesis of pyrazole-based pharmaceuticals, particularly COX-2 inhibitor analogues, underscores its importance in drug discovery and development. Furthermore, its utility in the agrochemical and materials science sectors highlights its broader potential as a strategic building block for the creation of novel and high-performance molecules. A thorough understanding of its reactivity and synthetic applications is essential for researchers and professionals seeking to leverage its unique properties in their respective fields.

References

- 1. US6040319A - Process for synthesizing COX-2 inhibitors - Google Patents [patents.google.com]

- 2. EP1071745A2 - Process for synthesizing cox-2 inhibitors - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 96% 5 g | Request for Quote [thermofisher.com]

- 5. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. zenodo.org [zenodo.org]

- 8. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 10. Claisen Condensation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

The Trifluoromethyl Moiety in Acetophenone Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, and for good reason. Among the various fluorinated motifs, the trifluoromethyl (-CF₃) group stands out for its profound impact on the physicochemical and biological properties of a molecule.[1][2][3] This guide provides an in-depth technical exploration of trifluoromethyl-substituted acetophenone derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. By wedding the privileged acetophenone core with the unique attributes of the -CF₃ group, researchers have unlocked potent antimicrobial, anticonvulsant, anti-inflammatory, and enzyme-inhibiting agents.[4][5][6][7]

The power of the trifluoromethyl group lies in its unique combination of properties. Its strong electron-withdrawing nature significantly alters the electronic landscape of the acetophenone ring, influencing how the molecule interacts with biological targets.[1][8] Furthermore, the -CF₃ group enhances lipophilicity, which can improve membrane permeability and bioavailability, critical factors for a successful therapeutic agent.[1][2][9] Perhaps most importantly, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation and increasing the in vivo half-life of the drug.[1][8] This guide will delve into the synthesis of these valuable compounds, explore their diverse biological activities with a focus on the underlying mechanisms, and provide detailed experimental protocols for their evaluation.

Synthesis of Trifluoromethyl-Substituted Acetophenone Derivatives: Building the Bioactive Core

The strategic placement of the trifluoromethyl group on the acetophenone ring is crucial for modulating biological activity. Several synthetic routes are available to medicinal chemists, with the choice often depending on the desired substitution pattern (ortho, meta, or para) and the availability of starting materials.

A common and direct approach involves the Friedel-Crafts acylation of trifluoromethylbenzene. This method, however, can sometimes lead to a mixture of isomers. More controlled and regioselective methods are often preferred in a drug discovery setting.

One such method is the palladium-catalyzed Heck reaction, which allows for the vinylation of bromobenzotrifluoride derivatives, followed by hydrolysis to yield the desired acetophenone.[10] Another versatile approach involves the diazotization of a trifluoromethyl-substituted aniline, followed by a coupling reaction and subsequent hydrolysis to introduce the acetyl group.[11]

Illustrative Synthetic Workflow: Synthesis of m-Trifluoromethyl Acetophenone

The following diagram illustrates a generalized workflow for the synthesis of m-trifluoromethyl acetophenone, a key intermediate in the preparation of many bioactive derivatives.[11][12]

Caption: Generalized one-step synthesis of m-trifluoromethyl acetophenone.

A Spectrum of Biological Activities: From Microbes to the Central Nervous System

The true value of trifluoromethyl-substituted acetophenone derivatives lies in their diverse and potent biological activities. The following sections will explore some of the most significant therapeutic areas where these compounds have shown promise.

Antimicrobial Activity: A New Front in the Fight Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethyl-substituted acetophenones and their derivatives, such as chalcones, have emerged as promising candidates.[13][14] Studies have shown that these compounds can exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][13]

The mechanism of action is thought to involve the disruption of microbial membrane transport systems.[4] The lipophilic nature of the trifluoromethyl group likely facilitates the passage of these compounds across the microbial cell membrane, where they can exert their effects.

Table 1: Antimicrobial Activity of Selected Trifluoromethyl-Substituted Chalcone Derivatives

| Compound | Bacterial/Fungal Strain | Zone of Inhibition (mm) |

| A3 | Escherichia coli | 20 |

| B3 | Escherichia coli | 22 |

| A3 | Candida albicans | 20 |

| B3 | Candida albicans | 22 |

| A3 | Aspergillus niger | 25 |

| B3 | Aspergillus niger | 26 |

| Data sourced from a study on trifluoromethyl and trifluoromethoxy substituted chalcone derivatives.[13] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several studies have highlighted the potential of trifluoromethyl-substituted acetophenone derivatives as anticonvulsant agents.[5][15][16] The presence of the electron-withdrawing trifluoromethyl group in the aromatic ring has been shown to increase anticonvulsant activity.[5]

These compounds are often evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5][15] While the precise mechanism of action is still under investigation, it is hypothesized that these derivatives may modulate the activity of neuronal voltage-gated sodium channels.[15]

Table 2: Anticonvulsant Activity of a Trifluoromethylated Enaminone Derivative

| Test | ED₅₀ (mg/kg) |

| MES | 112 |

| Data for a furan derivative with a trifluoromethyl group.[5] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response implicated in a wide range of diseases. Trifluoromethyl-substituted acetophenone derivatives have demonstrated significant anti-inflammatory properties.[17][18] One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[6][19]

By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins. Some derivatives have shown selective inhibition of COX-2, which is often upregulated at sites of inflammation, suggesting a potential for reduced gastrointestinal side effects compared to non-selective COX inhibitors.[6]

Caption: Inhibition of the COX pathway by trifluoromethyl-substituted acetophenone derivatives.

Enzyme Inhibition: A Versatile Strategy for Therapeutic Intervention

Beyond COX enzymes, trifluoromethyl-substituted acetophenone derivatives have shown inhibitory activity against a range of other enzymes, making them attractive candidates for treating various diseases.[7][20][21][22] The electrophilic nature of the ketone carbonyl, enhanced by the adjacent trifluoromethyl group, makes these compounds effective inhibitors of serine and cysteine proteases.[20]

They can act as transition-state analogs, forming stable covalent adducts with nucleophilic residues in the enzyme's active site.[20][22] This mechanism has been exploited in the design of inhibitors for enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[7]

Experimental Protocols: A Guide to In Vitro Evaluation

The biological evaluation of trifluoromethyl-substituted acetophenone derivatives relies on a suite of robust in vitro assays. This section provides a detailed, step-by-step methodology for a common cytotoxicity assay, which is often a first step in assessing the therapeutic potential of a new compound.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23][24] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trifluoromethyl-substituted acetophenone derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well in 100 µL of complete medium.[24]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethyl-substituted acetophenone derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.[24]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[23]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion and Future Perspectives

Trifluoromethyl-substituted acetophenone derivatives represent a versatile and promising class of bioactive molecules. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical properties that translate into a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme-inhibiting effects. The continued exploration of this chemical space, aided by rational drug design and robust in vitro and in vivo screening, is poised to deliver novel therapeutic agents for a multitude of diseases. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the development of even more potent and selective drug candidates with improved safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 11. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. all-imm.com [all-imm.com]

- 18. researchgate.net [researchgate.net]

- 19. 3'-(Trifluoromethyl)acetophenone | 349-76-8 | Benchchem [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. taylorfrancis.com [taylorfrancis.com]

- 23. farmaciajournal.com [farmaciajournal.com]

- 24. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2'-Chloro-5'-(trifluoromethyl)acetophenone: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2'-Chloro-5'-(trifluoromethyl)acetophenone, a critical intermediate for professionals in pharmaceutical research, medicinal chemistry, and process development. We will move beyond a simple recitation of properties to explore the rationale behind its synthesis, its strategic importance in drug design, and its practical application in the synthesis of complex bioactive molecules. Every protocol and concept presented herein is grounded in established chemical principles, designed to be a self-validating and authoritative resource for the discerning scientist.

Nomenclature and Physicochemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, which can often be a source of confusion in literature and patents.

The name This compound systematically describes the molecule: an acetophenone (a methyl ketone attached to a benzene ring) substituted at the 2nd and 5th positions of the phenyl ring (indicated by the prime notation, relative to the acetyl group). The substituents are a chloro group at position 2' and a trifluoromethyl group at position 5'. An equally valid and common synonym is 3-Acetyl-4-chlorobenzotrifluoride .[1][2][3][4][5] This name considers the molecule as a derivative of benzotrifluoride (toluene with a CF3 group).

Other registered synonyms include:

-

Ethanone, 1-[2-chloro-5-(trifluoromethyl)phenyl]-[3]

A definitive identifier is its CAS Number: 71648-45-8 .[2][3][5][6]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClF₃O | [2][3] |

| Molecular Weight | 222.59 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 204-205 °C (lit.) | [2][3] |

| Density | 1.392 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.4810 (lit.) | [3] |

| Water Solubility | Sparingly soluble (0.11 g/L @ 25°C) | [2][3] |

| Flash Point | 196 °F (91.1 °C) - closed cup | [2] |

Strategic Importance in Medicinal Chemistry: The "Why"

The utility of this specific acetophenone derivative is not arbitrary; it is a carefully designed scaffold that leverages the powerful effects of fluorine chemistry in drug design. The presence of both the chloro and trifluoromethyl groups imparts a unique combination of properties that medicinal chemists exploit to enhance the drug-like characteristics of new chemical entities.

The Trifluoromethyl (-CF₃) Group: A "Magic" Moiety

The trifluoromethyl group is a cornerstone of modern medicinal chemistry for several reasons:[7][8][9]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1][7] This makes the -CF₃ group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[10] Strategically placing a -CF₃ group on a molecule can block a metabolically labile site, thereby increasing the drug's half-life, improving its bioavailability, and leading to a more predictable pharmacokinetic profile.[9][10]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (logP) of a molecule.[1][7][9] This property can enhance a drug's ability to permeate cell membranes, which is crucial for reaching intracellular targets and improving absorption.[9][11]

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing substituent.[7][8] This electronic perturbation can alter the pKa of nearby functional groups or influence non-covalent interactions (like hydrogen bonding or dipole interactions) with a biological target, often leading to increased binding affinity and potency.[7]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group.[8] This allows chemists to fine-tune steric and electronic properties while potentially blocking unwanted metabolic pathways associated with the original group.

The following diagram illustrates the logical flow of how the structural features of this compound contribute to its value in drug development.

Caption: Rationale for using the target intermediate in drug design.

Synthesis and Reaction Chemistry

The synthesis of substituted acetophenones is a well-established field, with the Friedel-Crafts acylation being a primary method.[12][13][14] The ketone functionality then serves as a versatile handle for constructing more complex molecular architectures, particularly heterocyclic systems prevalent in pharmaceuticals.[15][16][17][18]

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of 4-chloro-1-(trifluoromethyl)benzene (also known as 4-chlorobenzotrifluoride). In this electrophilic aromatic substitution reaction, an acylium ion, generated from an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), attacks the electron-rich aromatic ring.

Caption: Friedel-Crafts acylation synthesis pathway.

Experimental Protocol: Synthesis of this compound

-

Self-Validation: This protocol incorporates standard procedures for anhydrous reactions, controlled addition, and aqueous workup to ensure the reaction proceeds as expected and the product is isolated cleanly. Monitoring by TLC provides in-process validation of reaction completion.

-

Causality: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) reacts violently with water. The reaction is started at 0 °C to control the initial exothermic reaction between AlCl₃ and acetyl chloride. Heating to reflux is then required to drive the electrophilic substitution on the moderately deactivated aromatic ring to completion.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber with NaOH solution to neutralize the HCl gas byproduct). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (CH₂Cl₂). Cool the resulting suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add 4-chloro-1-(trifluoromethyl)benzene (1.0 equivalent) to the dropping funnel, followed by acetyl chloride (1.1 equivalents). Mix gently.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the internal temperature below 5 °C. A vigorous evolution of HCl gas will be observed. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Completion: Slowly warm the reaction mixture to room temperature, then heat to reflux (approx. 40 °C for CH₂Cl₂) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back down to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by cold dilute hydrochloric acid (e.g., 2M HCl). This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The resulting oil can be purified by vacuum distillation to afford pure this compound as a clear liquid.

Application in Heterocyclic Synthesis: Building Celecoxib Analogues

A primary application of this intermediate is in the synthesis of 1,5-diarylpyrazole structures, which form the core of important drugs like the COX-2 inhibitor, Celecoxib.[19][20][21] The ketone functionality is key to this transformation. It first undergoes a Claisen-type condensation with an ester (e.g., ethyl trifluoroacetate) to form a 1,3-diketone intermediate. This diketone is then reacted with a substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine) in a cyclocondensation reaction (Knorr pyrazole synthesis) to form the final pyrazole ring system.

The following workflow diagram illustrates this common synthetic application.

Caption: Workflow for synthesizing a Celecoxib analogue.

Analytical Characterization

Authenticating the structure and purity of the synthesized intermediate is paramount. Standard spectroscopic methods are employed for this purpose.

Table 2: Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm) approx. 7.5-7.8 (m, 3H, Ar-H), 2.6 (s, 3H, -COCH₃). The aromatic protons will show complex splitting due to chloro, trifluoromethyl, and acetyl substituents.[22][23] |

| ¹³C NMR | δ (ppm) approx. 197 (C=O), 130-140 (Ar-C), 123 (q, CF₃), 28 (-CH₃). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[22][23][24] |

| IR (Infrared) | ν (cm⁻¹) approx. 1690 (C=O stretch, strong), 1250-1050 (C-F stretch, strong), 800-850 (C-Cl stretch). |

Safety and Handling

As a laboratory chemical, this compound requires careful handling. Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

-

Hazards: The compound is classified as a combustible liquid. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[2]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is more than just a chemical intermediate; it is a product of strategic molecular design. Its structure is optimized to introduce key pharmacologically beneficial properties—most notably metabolic stability and modulated electronics—into drug candidates. A thorough understanding of its synthesis, reaction chemistry, and the rationale for its use empowers researchers to leverage this powerful building block effectively, accelerating the discovery and development of novel therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 71648-45-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 71648-45-8 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemistryjournals.net [chemistryjournals.net]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 17. ajol.info [ajol.info]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 13C NMR spectrum [chemicalbook.com]

Safety and handling precautions for chlorinated trifluoromethyl compounds.

An In-Depth Technical Guide to the Safe Handling of Chlorinated Trifluoromethyl Compounds

Foreword: Navigating the Duality of Innovation and Hazard

The incorporation of chlorinated trifluoromethyl moieties into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, with its unique electronic properties and steric profile, can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] When combined with chlorine, these compounds present a unique set of synthetic opportunities and, consequently, a distinct hazard profile that demands rigorous and informed safety protocols.

This guide is designed for the hands-on researcher, scientist, and drug development professional. It eschews a simple checklist approach in favor of a deeper, mechanistic understanding of the "why" behind each safety recommendation. By grounding our protocols in the fundamental principles of chemical reactivity and toxicology, we aim to foster a self-validating system of safety that empowers researchers to not only follow procedures but to anticipate, assess, and mitigate risks proactively.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The primary challenge in handling chlorinated trifluoromethyl compounds lies in their dual-natured hazard profile. We must address the risks associated with both the organochlorine and the organofluorine components, which can range from acute toxicity to potent reactivity.

Toxicological Profile: A Compound-Specific Concern

While the trifluoromethyl group is generally considered metabolically stable and inert, the overall toxicity of the molecule is dictated by its entire structure.[4]

-

Inhalation Hazards: Many chlorinated trifluoromethyl compounds are volatile or can form aerosolized dusts. Inhalation can lead to irritation of the respiratory tract.[5] High concentrations may cause central nervous system depression, with symptoms including dizziness, headache, and nausea.[6][7]

-

Dermal and Ocular Hazards: These compounds can be irritants to the skin and eyes.[5][8] Certain analogues are classified as causing severe skin burns and eye damage.[9] The defatting action of organic solvents carrying these compounds can exacerbate skin irritation.[5]

-

Systemic Effects: Absorption through the skin, inhalation, or ingestion can lead to systemic toxicity. The specific target organs and effects are highly dependent on the individual compound's structure and biological activity.

Physicochemical Hazards: Reactivity and Decomposition

-

Chemical Incompatibility: Vigorous or explosive reactions can occur when these compounds are mixed with incompatible materials. Key incompatibilities include:

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Bases and Reducing Agents: May initiate decomposition or substitution reactions.

-

Certain Metals: Alkali metals and finely powdered metals like aluminum can react vigorously.

-

-

Thermal Decomposition: While many of these compounds exhibit high thermal stability, decomposition at elevated temperatures (e.g., in a fire) is a significant concern. Thermal breakdown can release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and potentially phosgene (COCl₂).[5]

The Risk Assessment Protocol

A thorough, documented risk assessment is mandatory before any new procedure involving these compounds is undertaken. This is not a bureaucratic exercise but a critical scientific process to ensure safety.

Caption: Workflow for a Self-Validating Risk Assessment.

Section 2: The Hierarchy of Controls: Engineering a Safer Workspace

Personal Protective Equipment (PPE) is the last line of defense. A robust safety program prioritizes engineering and administrative controls to minimize exposure at the source.

Engineering Controls: Your Primary Shield

Engineering controls are physical changes to the workplace that isolate workers from the hazard.

-

Primary Containment (Fume Hoods): All manipulations of chlorinated trifluoromethyl compounds—including weighing, transfers, and reactions—must be performed inside a properly functioning chemical fume hood.[10] This is non-negotiable. The hood's sash should be kept as low as possible.

-

Secondary Containment (Glove Boxes): For compounds that are particularly potent, volatile, or air-sensitive, all operations should be conducted within a glove box under an inert atmosphere.[10][11]

-

Ventilation: Laboratory spaces must have well-maintained ventilation systems that provide sufficient air changes per hour, preventing the accumulation of fugitive vapors. Airflow should be designed to be single-pass, with no recirculation.[11]

Administrative Controls: Codifying Safe Practices

Administrative controls are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs are required for every experiment.[10] These documents must be readily available to all laboratory personnel and should cover every step from preparation to waste disposal.

-

Mandatory Training: No individual should handle these compounds without receiving documented training on their specific hazards, the relevant SOPs, and emergency procedures.[12][13]

-

Restricted Access: Designate specific areas within the lab for working with highly potent compounds.

-

"No Working Alone" Policy: It is strictly forbidden to work with highly hazardous chemicals when alone in the laboratory.[10]

Caption: The Hierarchy of Controls for Chemical Safety.

Section 3: Personal Protective Equipment (PPE)

PPE is essential but should never be the sole means of protection. Its selection and use must be informed by the risk assessment.

Minimum PPE Requirements

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[14] When there is a significant risk of splashing, a full-face shield must be worn over the goggles.[10][14]

-

Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned.[10] For larger-scale operations (>1 L), a chemical-resistant apron is also required.

-

Hand Protection: Glove selection is critical and depends on the specific compound and any solvents used.[10]

-

Double-gloving is strongly recommended to protect against tears and rapid permeation.[10] An inner nitrile glove with an outer, more robust glove (e.g., neoprene or butyl rubber) is a common and effective combination.

-

Always consult the glove manufacturer's compatibility chart. No single glove material protects against all chemicals.[12]

-

Inspect gloves for any signs of degradation or puncture before each use. Remove and replace gloves immediately if contamination is suspected.

-

-

Respiratory Protection: Respirators should only be used when engineering controls are insufficient to maintain exposure below established limits, or during emergency situations.[10] The selection of the respirator and the appropriate cartridge must be made by a qualified safety professional based on the specific chemical and potential airborne concentration.[15]

Data Presentation: Task-Based PPE Selection

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid (<1g) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |

| Liquid Transfer (<100mL) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |

| Reaction Workup / Quench | Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Lab Coat & Chemical Apron | May be required; consult risk assessment |

| Large Spill Cleanup | Goggles & Face Shield | Heavy-duty Butyl Gloves | Chemical Resistant Suit | Required (e.g., APR or SCBA) |

Section 4: Experimental Protocols and Safe Handling

Adherence to validated protocols is paramount for minimizing exposure and preventing incidents.

General Handling Practices

-

Keep containers of chlorinated trifluoromethyl compounds tightly closed when not in use.[12][14]

-

Always use tools like spatulas and cannulas for transfers to avoid direct contact.[14]

-

Conduct a "dry run" of any new or complex procedure without the hazardous chemical to identify potential issues.

-

Be aware of static electricity, which can ignite flammable solvents. Ensure proper grounding of equipment when transferring large volumes of flammable liquids.

Protocol: Inert Atmosphere Reaction Setup

This protocol outlines the setup for a reaction involving a moisture-sensitive chlorinated trifluoromethyl compound.

-

Preparation (in Fume Hood):

-

Don all required PPE (goggles, face shield, lab coat, double gloves).

-

Thoroughly flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).

-

Assemble the reaction apparatus inside the chemical fume hood.

-

-

Reagent Transfer:

-

Establish and maintain a positive pressure of inert gas throughout the apparatus.

-

If the compound is a solid, weigh it in a tared, sealed vial and transfer it to the reaction flask under a strong flow of inert gas.

-

If the compound is a liquid, transfer it via a dry, gas-tight syringe or cannula.

-

-

Reaction Execution:

-

Add any other reagents or solvents slowly via syringe or an addition funnel.

-

If the reaction is expected to be exothermic, use an ice bath to moderate the temperature.

-

Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.

-

-

Quenching and Workup:

-

Cool the reaction to the appropriate temperature before quenching.

-

Add the quenching agent very slowly and cautiously, especially for reactive species like organometallics or hydrides. Be prepared for gas evolution.

-

All workup procedures (extractions, washes) must be performed within the fume hood.

-

Caption: Experimental Workflow for a Hazardous Chemical Reaction.

Section 5: Storage, Waste, and Emergency Response

Proper storage and a clear emergency plan are as critical as safe handling during experimentation.

Storage and Segregation

-

Location: Store in a designated, secure, cool, dry, and well-ventilated area.[12]

-

Labeling: All containers must be clearly labeled with the chemical identity, GHS hazard pictograms, and date of receipt.[16]

-

Incompatibility: Crucially, store chlorinated trifluoromethyl compounds away from incompatible materials, particularly strong oxidizing agents and bases.[12][17] Use secondary containment bins to segregate different hazard classes.

Waste Management

-

Segregation: Chlorinated and fluorinated waste streams must be collected in separate, clearly labeled, and robust containers. Never mix incompatible wastes.

-

Disposal: All chemical waste must be disposed of following institutional, local, and federal regulations.[18] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures

In case of any emergency, the first priority is to ensure human safety.

Caption: Decision Tree for Chemical Spill Response.

-

Personnel Exposure:

-

Inhalation: Immediately move the affected person to fresh air. Call for emergency medical assistance.[19]

-

Skin Contact: While under a safety shower, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[19][20]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][20]

-

-

Fire: Small fires involving combustible materials can be extinguished with a standard ABC or CO₂ extinguisher. If a container of a chlorinated trifluoromethyl compound is involved in a fire, evacuate the area and call the fire department. Inform them of the chemicals involved, as thermal decomposition will produce highly toxic gases. Firefighters must wear SCBA.

References

- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. JoDrugs. CHLOROTRIFLUOROMETHANE [jodrugs.com]

- 8. angenechemical.com [angenechemical.com]

- 9. Trifluoromethyl trifluoromethanesulfonate | C2F6O3S | CID 337239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. escopharma.com [escopharma.com]

- 12. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]

- 14. benchchem.com [benchchem.com]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine trifluoride [cdc.gov]

- 16. triumvirate.com [triumvirate.com]

- 17. ushazmatstorage.com [ushazmatstorage.com]

- 18. researchgate.net [researchgate.net]

- 19. CHLORINE TRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. ICSC 0656 - CHLORINE TRIFLUORIDE [chemicalsafety.ilo.org]

Methodological & Application

Protocol for Claisen-Schmidt condensation with substituted acetophenones.

An Application Note and Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation with Substituted Acetophenones

Introduction: The Enduring Utility of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, represents a specific and highly practical variation of the crossed aldol condensation.[1] It facilitates the reaction between an enolizable ketone and a non-enolizable aromatic aldehyde to produce α,β-unsaturated ketones, a class of compounds commonly known as chalcones.[2][3] First described independently by Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s, this reaction has become an indispensable tool in synthetic organic chemistry.[1]

Chalcones are not merely synthetic curiosities; they are crucial precursors in the biosynthesis of flavonoids and isoflavonoids in plants and serve as versatile scaffolds in medicinal chemistry.[4][5] The 1,3-diaryl-2-propen-1-one core structure imparts a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][6] The ability to readily introduce a diverse array of substituents onto both aromatic rings via the Claisen-Schmidt condensation makes it a powerful strategy for generating extensive compound libraries for drug discovery and development.

This guide provides a detailed protocol for researchers, scientists, and drug development professionals, focusing on the synthesis of chalcones using substituted acetophenones. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the influence of electronic effects, and the practical considerations necessary for achieving high yields and purity.

Scientific Principles: Mastering the Reaction Variables

The success of a Claisen-Schmidt condensation hinges on a clear understanding of its mechanism and the interplay of several key factors. The reaction can be catalyzed by either a base or an acid, though base-catalyzed routes are more common and often more efficient.[6][7]

The Base-Catalyzed Mechanism

The most prevalent method involves a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol.[7][8] The mechanism proceeds through several distinct steps:

-

Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion. This is the rate-determining step. The ketone is used as the enolizable component because it can effectively stabilize the resulting negative charge.[2][9]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate (a β-hydroxy ketone).[10]

-

Dehydration: The alkoxide is protonated by the solvent, and a subsequent base-catalyzed elimination of a water molecule (dehydration) occurs. This step is typically rapid because it leads to the formation of a highly conjugated and thermodynamically stable α,β-unsaturated ketone system—the chalcone.[2]

Caption: Key steps of the base-catalyzed Claisen-Schmidt condensation.

Influence of Substituents

The electronic nature of the substituents on both the acetophenone and the benzaldehyde rings significantly impacts the reaction rate and yield.

-

On Acetophenone:

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Br) increase the acidity of the α-hydrogens, facilitating faster enolate formation and generally leading to higher reaction rates.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -N(CH₃)₂) decrease the acidity of the α-hydrogens, slowing down the initial deprotonation step and potentially requiring stronger basic conditions or longer reaction times.

-

-

On Benzaldehyde:

-

Electron-Withdrawing Groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. This typically accelerates the reaction. However, very strong EWGs like a nitro group can sometimes lead to side reactions or complicate the condensation under basic conditions.[11]

-

Electron-Donating Groups (EDGs) decrease the electrophilicity of the carbonyl carbon, which can slow the rate of nucleophilic attack and may result in lower yields.[12]

-

Catalyst and Solvent Selection

-

Catalyst: While various catalysts can be employed, NaOH and KOH are the most common for their effectiveness and low cost.[7][13] The concentration of the base is crucial; insufficient base can lead to the formation of the aldol addition product without subsequent dehydration.[11] In some cases, solid-phase reactions using ground solid NaOH can provide excellent yields without the need for a solvent.[1][14]

-

Solvent: Ethanol and methanol are the preferred solvents as they readily dissolve the reactants and the base catalyst.[7][8] The choice of solvent can influence reaction rates and product solubility. In many cases, the chalcone product is poorly soluble in the alcoholic reaction medium, causing it to precipitate as it forms, which drives the reaction equilibrium toward the product.[12]

Detailed Experimental Protocol: Base-Catalyzed Synthesis

This protocol provides a robust and widely applicable method for the synthesis of a substituted chalcone.[3][4][15]

Materials

-

Substituted Acetophenone (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%) or Methanol

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl, ~10%)

-

Standard laboratory glassware: Round-bottom flask (100 mL), beakers, Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., using 3:1 Hexane:Ethyl Acetate as eluent)

Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the aromatic aldehyde (10 mmol) in 20-30 mL of ethanol. Stir the mixture with a magnetic stirrer until all solids are dissolved.

-

Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving NaOH or KOH (e.g., 20 mmol, 2.0 eq) in a minimal amount of water (~5 mL) and then adding ethanol (~15 mL). Cool this solution in an ice bath.

-

Reaction Initiation: While stirring the acetophenone/aldehyde solution at room temperature (or in an ice bath if the reaction is highly exothermic), add the cold basic solution dropwise over 10-15 minutes. A color change and/or the formation of a precipitate is often observed.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC. Spot the starting materials and the reaction mixture on a TLC plate to observe the consumption of reactants and the formation of a new, typically less polar, product spot (the chalcone).

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100-150 mL of crushed ice or ice-cold water.[8]

-

Neutralization: Stir the aqueous mixture and slowly add dilute HCl dropwise to neutralize the excess base until the solution is neutral to slightly acidic (pH ~6-7). This step ensures the complete precipitation of the chalcone product.[8]

-

Collection: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with plenty of cold water to remove any inorganic salts and residual base. Continue washing until the filtrate is neutral.

Purification and Characterization

-

Purification: The most common method for purifying chalcones is recrystallization from a suitable solvent, typically ethanol.[8][16] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven.[4] The final product should be characterized by:

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Spectroscopy: Confirm the structure using IR (presence of C=O and C=C stretching), ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

-

Data Presentation: Influence of Substituents on Yield

The following table summarizes representative yields for the Claisen-Schmidt condensation under standardized base-catalyzed conditions, illustrating the impact of electronic effects.

| Acetophenone (Ar¹) | Benzaldehyde (Ar²) | Catalyst/Solvent | Yield (%) | Reference |

| Acetophenone | Benzaldehyde | KOH/EtOH | ~90% | [16] |

| 4-Methoxyacetophenone | Benzaldehyde | KOH/EtOH | ~85% | [16] |

| 4-Bromoacetophenone | Benzaldehyde | KOH/EtOH | ~95% | |

| Acetophenone | 4-Chlorobenzaldehyde | NaOH/EtOH | ~92% | |

| Acetophenone | 4-Methoxybenzaldehyde | NaOH/EtOH | ~88% | |

| Acetophenone | 4-Nitrobenzaldehyde | NaOH/EtOH | ~75-80% | [11] |

Note: Yields are highly dependent on specific reaction conditions (temperature, time, concentration) and purification methods.

Visualization of the Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a clear, sequential workflow.

Caption: A step-by-step workflow for the synthesis and purification of chalcones.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is poor, consider increasing the reaction time, adjusting the temperature, or using a slightly higher concentration of the base catalyst. Ensure the aldehyde has not undergone significant air oxidation to the corresponding carboxylic acid.

-

Oily Product/Failure to Precipitate: This can occur with low-melting point chalcones.[14] If an oil forms after neutralization, try extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing the organic layer, drying, and removing the solvent under reduced pressure. The resulting oil can then be purified by column chromatography.

-

Side Reactions: A common side reaction is the Michael addition, where a second molecule of the acetophenone enolate adds to the newly formed chalcone.[12] This can often be minimized by using equimolar amounts of reactants and avoiding a large excess of the ketone. Running the reaction at a lower temperature can also suppress this side reaction.

By understanding the mechanistic principles and carefully controlling the reaction parameters outlined in this guide, researchers can reliably and efficiently synthesize a vast array of substituted chalcones for applications in drug discovery and materials science.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. praxilabs.com [praxilabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. japsonline.com [japsonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jocpr.com [jocpr.com]

- 12. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Implementation of Suzuki Cross-Coupling Reactions with 2'-Chloro-5'-(trifluoromethyl)acetophenone

Introduction: The Strategic Value of 2'-Chloro-5'-(trifluoromethyl)acetophenone in Synthesis

In the landscape of modern drug discovery and agrochemical development, the synthesis of complex molecular architectures with precision and efficiency is paramount. This compound is a key building block, valued for the strategic placement of its functional groups. The trifluoromethyl (CF3) group is a particularly prized substituent in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1][2]. The acetophenone moiety provides a reactive handle for further synthetic transformations, while the ortho-chloro substituent serves as a versatile coupling point.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance[3][4]. Harnessing this reaction to couple this compound with various organoboron reagents opens a direct pathway to a diverse library of biaryl and heteroaryl ketones—scaffolds of significant interest in pharmaceutical research.

However, the inherent stability of the Carbon-Chlorine bond presents a distinct challenge compared to its heavier halogen counterparts (Br, I)[5]. This application note provides a comprehensive guide for researchers, elucidating the mechanistic principles and offering robust, field-proven protocols to successfully employ this valuable, yet challenging, substrate in Suzuki cross-coupling reactions.